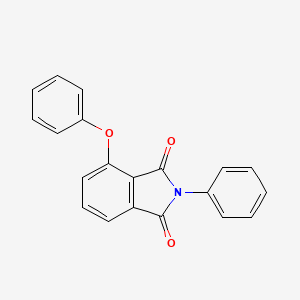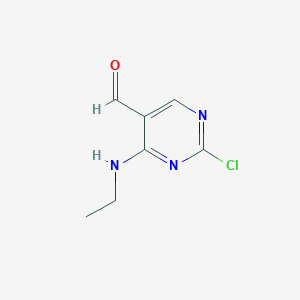
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is a complex organic compound characterized by its unique structural features. This compound belongs to the class of benzenesulfonamides and indoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and methoxy substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Benzenesulfonamides: Compounds with similar sulfonamide groups, known for their antibacterial properties.
Indoles: Compounds with an indole core, widely studied for their diverse biological activities.
Uniqueness: 1-(Benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzenesulfonyl substituents contribute to its stability and reactivity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
185146-15-0 |
|---|---|
Formule moléculaire |
C23H21NO4S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-methoxy-2-(4-methoxyphenyl)-3-methylindole |
InChI |
InChI=1S/C23H21NO4S/c1-16-21-14-13-19(28-3)15-22(21)24(29(25,26)20-7-5-4-6-8-20)23(16)17-9-11-18(27-2)12-10-17/h4-15H,1-3H3 |
Clé InChI |
CSMDSDOUFKLCHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


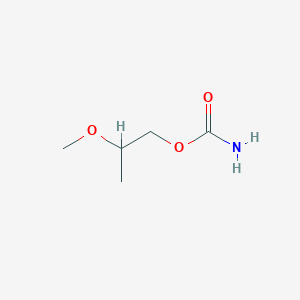
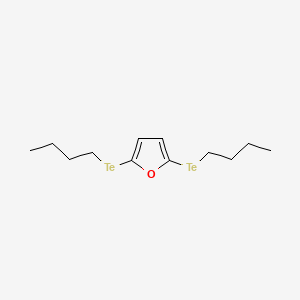
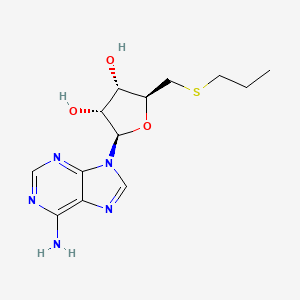




![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
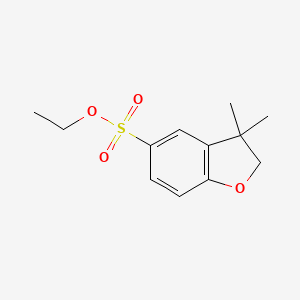
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
